6-chloro-N-ethylpyridin-2-amine
Overview
Description
6-chloro-N-ethylpyridin-2-amine is an organic compound with the molecular formula C7H9ClN2 It is a derivative of pyridine, featuring a chlorine atom at the 6-position and an ethylamine group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-chloro-N-ethylpyridin-2-amine typically involves the chlorination of N-ethylpyridin-2-amine. One common method is to react N-ethylpyridin-2-amine with a chlorinating agent such as thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure selectivity and yield.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters can lead to high-purity products suitable for various applications.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized to form corresponding N-oxide derivatives or reduced to remove the chlorine atom, yielding N-ethylpyridin-2-amine.
Coupling Reactions: It can participate in coupling reactions with aryl or alkyl halides to form more complex structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Major Products:
- Substituted pyridines, N-oxide derivatives, and reduced amines are some of the major products formed from these reactions.
Scientific Research Applications
6-chloro-N-ethylpyridin-2-amine is utilized in various scientific research applications:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug discovery, particularly in the development of new therapeutic agents.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-chloro-N-ethylpyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atom and ethylamine group contribute to its binding affinity and specificity. The compound may inhibit or activate certain pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
6-chloro-2-pyridinamine: Similar structure but lacks the ethyl group.
N-ethylpyridin-2-amine: Similar structure but lacks the chlorine atom.
2-chloro-6-aminopyridine: Similar structure but with an amino group instead of an ethylamine group.
Uniqueness: 6-chloro-N-ethylpyridin-2-amine is unique due to the presence of both the chlorine atom and the ethylamine group, which confer distinct chemical reactivity and potential biological activity. This dual functionality makes it a valuable compound for diverse applications in research and industry.
Biological Activity
6-Chloro-N-ethylpyridin-2-amine (CAS No. 89026-80-2) is an organic compound that belongs to the pyridine family. Its unique structure, characterized by a chlorine atom at the 6-position and an ethylamine group at the 2-position, has garnered attention for its potential biological activities, including antimicrobial and anti-inflammatory properties. This article reviews the biological activity of this compound based on diverse research findings.
- Molecular Formula : C7H9ClN2
- Molecular Weight : 158.61 g/mol
- Structure : The compound features a pyridine ring substituted with a chlorine atom and an ethylamine group, contributing to its reactivity and biological interactions.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
-
Antimicrobial Activity :
- The compound has shown promising results in inhibiting the growth of various bacterial strains, particularly Gram-positive bacteria such as Micrococcus luteus and antibiotic-resistant strains of Staphylococcus aureus (MRSA) and Enterococcus faecalis (VRE) .
- Minimum inhibitory concentration (MIC) values suggest significant potency against these pathogens, indicating its potential as a lead compound in antibiotic development.
-
Anti-inflammatory Properties :
- Preliminary studies suggest that this compound may modulate inflammatory pathways, although detailed mechanisms remain to be elucidated .
-
Pharmacological Applications :
- Due to its structural features, it is being explored as a pharmacophore in drug discovery efforts aimed at developing new therapeutic agents .
The biological effects of this compound are believed to stem from its interaction with specific molecular targets such as enzymes or receptors involved in microbial growth and inflammation. The presence of the chlorine atom and ethylamine group enhances its binding affinity and specificity, which may lead to inhibition or activation of critical biochemical pathways .
Comparative Analysis with Related Compounds
Compound Name | Molecular Formula | Notable Features |
---|---|---|
6-Chloro-2-pyridinamine | C7H8ClN2 | Lacks ethyl group; simpler structure |
N-Ethylpyridin-2-amine | C7H10N2 | Lacks chlorine atom; potential for different activity |
2-Chloro-6-aminopyridine | C7H8ClN | Contains amino group instead of ethylamine |
This table highlights the structural diversity among pyridine derivatives and their potential implications for biological activity.
Case Studies
-
Antibacterial Screening :
A study evaluated various pyridine derivatives, including this compound, demonstrating selective antibacterial activity against Micrococcus luteus with MIC values around 2.0 μM . This finding supports the hypothesis that structural modifications can enhance antimicrobial efficacy. -
Inflammation Models :
In vitro assays assessing the anti-inflammatory effects of similar compounds have indicated that modifications at the pyridine ring can significantly alter their inhibitory effects on pro-inflammatory cytokines . Further studies are needed to clarify the specific pathways affected by this compound.
Properties
IUPAC Name |
6-chloro-N-ethylpyridin-2-amine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2/c1-2-9-7-5-3-4-6(8)10-7/h3-5H,2H2,1H3,(H,9,10) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOQBIRDOCWHWQU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=CC=C1)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80603912 | |
Record name | 6-Chloro-N-ethylpyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80603912 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.61 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89026-80-2 | |
Record name | 6-Chloro-N-ethylpyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80603912 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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